molecular formula C₁₂H₂₁NO₅ B1140437 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose CAS No. 24384-84-7

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose

Cat. No. B1140437
CAS RN: 24384-84-7
M. Wt: 259.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds such as 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose involves multiple steps, starting from 5-azido-5-deoxy-1,2:3,4-O-diisopropylidene-alpha-D-glucofuranose, followed by reduction and deprotection processes (Gottschaldt et al., 2004). These steps highlight the complex methodology required to synthesize and modify sugar molecules for specific functional applications.

Molecular Structure Analysis

The molecular structure of similar sugar derivatives has been elucidated through methods such as X-ray diffraction, showcasing the molecule's conformation and the arrangement of its isopropylidene groups (Krajewski et al., 1984). Understanding the molecular structure is crucial for determining the compound's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

These sugar derivatives undergo various chemical reactions, including the formation of binuclear complexes with metals such as copper(II), demonstrating their ability to act as ligands due to their functional groups (Gottschaldt et al., 2004). These reactions are significant for applications in catalysis and the development of coordination compounds.

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, of sugar derivatives can be influenced by their structural modifications. For example, the introduction of fluorine atoms or other substituents can significantly alter these properties, affecting their applications in various fields (Argentini et al., 1986).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, are defined by the functional groups present in the molecule. The amino and isopropylidene groups in these sugar derivatives play a crucial role in their chemical behavior, making them versatile intermediates for further chemical transformations (Ramjeesingh & Kahlenberg, 1977).

Scientific Research Applications

  • Foldameric Building Blocks

    • Field : Biochemistry
    • Application : This compound is used to obtain key sugar derivatives for making homooligomeric foldamers or α/β-chimera peptides .
    • Method : The synthesis involves economic and multigram scale synthetic methods . The present synthetic route elaborated is appropriate for large-scale synthesis, with optimized yields and reduced reaction times .
    • Results : The study encompasses necessary building blocks and key coupling reactions making type “inserts” . Producing longer oligomers for drug design and discovery is more of a reality than a wish .
  • Pharmaceutical Compound

    • Field : Pharmacology
    • Application : This compound exhibits remarkable pharmaceutical potential owing to its presence in diverse drug formulations utilized for managing diabetes, cancer, and viral ailments .
  • Synthesis of Biologically Active Compounds

    • Field : Biochemistry
    • Application : This compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
    • Method : The synthesis involves reacting with acetylene using superbase catalytic systems .
  • α-Selective Glycosylation

    • Field : Organic Chemistry
    • Application : This compound is used for the attachment of various 3-aminodeoxy sugars to natural products or drugs, which is a prominent method for new drug development .
    • Method : The synthesis involves diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety .
    • Results : Based on these results, the α-selective glycosylation reactions of these 3-aminodeoxy sugars and the structural modification of diosgenin were further investigated .
  • Preparation of Biologically Active Compounds

    • Field : Biochemistry
    • Application : This compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
    • Method : The synthesis involves reacting with acetylene using superbase catalytic systems .
  • Pharmaceutical Formulations

    • Field : Pharmacology
    • Application : This compound exhibits remarkable pharmaceutical potential owing to its presence in diverse drug formulations utilized for managing diabetes, cancer, and viral ailments .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer2.


Future Directions

The future directions of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the retrieved documents. However, given its pharmaceutical potential, it can be inferred that further research and development in drug formulations containing this compound could be a possible future direction.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAHGPRANRAGI-HPJYYENKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose

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